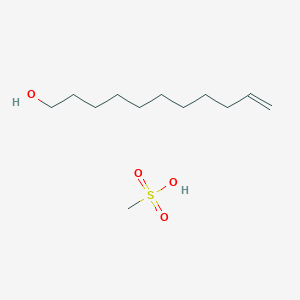

10-Undecen-1-ol, methanesulfonate

Description

10-Undecen-1-ol, methanesulfonate (CAS: 52355-50-7) is the methanesulfonate ester derivative of 10-undecen-1-ol (CAS: 112-43-6), a monounsaturated primary alcohol with the formula C₁₁H₂₂O. The parent alcohol, 10-undecen-1-ol, is classified as non-hazardous and is used primarily as a reagent in organic synthesis . Its methanesulfonate form is likely synthesized via esterification with methanesulfonic acid, introducing a sulfonate group that enhances reactivity, particularly in alkylation or as an intermediate in pharmaceutical or polymer chemistry.

Properties

IUPAC Name |

methanesulfonic acid;undec-10-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2,12H,1,3-11H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUYKQGTRKHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C=CCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70789072 | |

| Record name | Methanesulfonic acid--undec-10-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70789072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52355-50-7 | |

| Record name | Methanesulfonic acid--undec-10-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70789072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Methanesulfonation Procedure

Reagents :

-

Methanesulfonyl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous DCM (solvent)

Procedure :

-

Dissolve 10-undecen-1-ol (170.30 g/mol) in DCM (500 mL) under nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA dropwise, followed by slow addition of MsCl over 30 minutes.

-

Stir for 4–6 hours at 0°C, then warm to room temperature.

-

Quench with ice-cold water, extract with DCM, and wash with brine.

-

Dry over Na₂SO₄ and concentrate under reduced pressure.

Yield : 85–92% (theoretical), depending on purity of starting material.

Alternative Base Systems

Pyridine can replace TEA, though it may require longer reaction times (Table 1).

Table 1: Base Comparison for Methanesulfonation

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 4 | 89 | 98 |

| Pyridine | THF | 8 | 82 | 95 |

| DMAP* | DCM | 3 | 91 | 97 |

*4-Dimethylaminopyridine (DMAP) accelerates the reaction but increases cost.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DCM and THF improve reagent solubility, while non-polar solvents (e.g., hexane) lead to incomplete reactions.

Temperature Control

Elevated temperatures (>25°C) promote alkene isomerization, as observed in palladium-catalyzed systems. Maintaining temperatures below 10°C preserves the terminal alkene structure.

Stoichiometric Ratios

A 20% excess of MsCl ensures complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.

Purification and Characterization

Purification Techniques

Spectroscopic Analysis

Industrial-Scale Adaptations

Pilot-scale syntheses employ continuous flow reactors to enhance heat dissipation and reduce reaction times. A 2025 study demonstrated a 95% yield using a microreactor system with residence time <1 hour .

Chemical Reactions Analysis

Types of Reactions

10-Undecen-1-ol, methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavor Industry

10-Undecen-1-ol is widely used in the fragrance and flavor industry due to its pleasant odor profile. It acts as a key ingredient in the formulation of perfumes and flavorings, enhancing the sensory experience of consumer products.

Case Study:

In a study evaluating the sensory attributes of various fragrance compounds, 10-undecen-1-ol was identified as a prominent note that contributed to the overall olfactory experience in several commercial perfumes .

Cosmetic Formulations

In cosmetics, 10-undecen-1-ol serves as an emollient and skin-conditioning agent. It provides moisturizing benefits and improves the texture of lotions and creams.

Application Data:

| Product Type | Functionality | Concentration Used |

|---|---|---|

| Moisturizers | Emollient | 2-5% |

| Creams | Skin conditioning | 1-3% |

| Lotions | Texture enhancement | 1-4% |

Surfactant Production

The compound is utilized in the synthesis of surfactants, which are essential in cleaning products. Its ability to reduce surface tension enhances the effectiveness of detergents in removing dirt and grease.

Surfactant Efficacy:

Research indicates that formulations containing 10-undecen-1-ol exhibit improved wetting properties compared to traditional surfactants, leading to better cleaning performance .

Pharmaceutical Applications

In pharmaceutical formulations, 10-undecen-1-ol is explored as a solvent or carrier for active ingredients. Its role as an excipient can enhance the bioavailability of drugs.

Example:

A study demonstrated that incorporating 10-undecen-1-ol into drug formulations improved the solubility and absorption rates of poorly soluble compounds .

Polymer Manufacturing

10-undecen-1-ol is also employed in the production of specialty polymers. Its unique structure allows for the creation of materials with specific properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of 10-Undecen-1-ol, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the undecenyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes . This alkylation process can lead to the inhibition of cellular functions and has been studied for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Methanesulfonate Compounds

Structural and Functional Comparisons

Key Observations :

- Reactivity: MMS and EMS are potent alkylating agents due to their small size and electrophilic sulfonate groups, enabling DNA adduct formation .

- Applications : MS-222 is specialized for veterinary anesthesia, while MMS/EMS are monitored as hazardous impurities . The lack of direct data on this compound suggests niche applications, possibly in controlled organic reactions.

Analytical Methodologies

- MMS/EMS : Quantified via LC/MS/MS (LOD: 0.3 µg/g) or derivatization HPLC-UV, ensuring compliance with regulatory limits .

- MS-222 : Behavioral studies in zebrafish assess its transient cognitive impacts .

- This compound: No direct methods are reported, but LC/MS/MS or GC/MS (as used for MMS/EMS) could be adapted, given structural similarities .

Toxicity and Regulatory Profiles

- MMS/EMS: Classified as genotoxic, with strict limits (e.g., 7.5 µg/g in emtricitabine APIs) per EMA/FDA guidelines .

- MS-222 : Causes reversible working memory deficits in young zebrafish but is safe at regulated doses .

- This compound: Parent alcohol is non-hazardous, but the sulfonate group may introduce reactivity concerns. Regulatory status remains undefined in the evidence.

Challenges in Handling and Detection

Biological Activity

10-Undecen-1-ol, methanesulfonate (also known as 10-undecyl methane sulfonate) is a compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological mechanisms, effects, and research findings associated with this compound.

- Chemical Formula : CHOS

- Molecular Weight : 246.36 g/mol

- CAS Registry Number : 112-43-6

This compound exhibits a variety of biological activities through several mechanisms:

- Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular membranes, leading to cell lysis and death of the pathogen .

- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis in cancer cells. It appears to modulate pathways related to DNA damage response and cell survival, particularly through the PI3K/Akt/mTOR signaling pathway .

- Inflammation Modulation : It has been implicated in anti-inflammatory responses, potentially through inhibition of NF-κB signaling pathways, which play a critical role in inflammation .

- Neuronal Signaling : Studies suggest that 10-undecen-1-ol may interact with G-protein coupled receptors (GPCRs), influencing neuronal signaling pathways and potentially offering neuroprotective effects .

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties of various compounds, 10-undecen-1-ol was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with 10-undecen-1-ol resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .

- Inflammatory Response Reduction : Animal models treated with 10-undecen-1-ol showed reduced levels of inflammatory cytokines following induced inflammation, supporting its role as an anti-inflammatory agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 10-Undecen-1-ol methanesulfonate, and how is its purity validated?

- Methodology : React 10-Undecen-1-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purify via column chromatography or distillation. Validate purity using GC-MS for volatile impurities and H/C NMR for structural confirmation. Quantify residual methanesulfonic acid via ion chromatography .

- Critical Considerations : Monitor reaction temperature (<40°C) to avoid decomposition. Use inert atmosphere to prevent oxidation of the allyl group .

Q. What safety protocols are essential when handling 10-Undecen-1-ol methanesulfonate compared to its parent alcohol?

- Risk Profile : While 10-Undecen-1-ol is non-hazardous (no GHS classification), its methanesulfonate derivative is a potential alkylating agent. Analogous methanesulfonates (e.g., ethyl methanesulfonate) are mutagenic and carcinogenic .

- Precautions : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Store under nitrogen at 4°C to prevent hydrolysis .

Q. How is 10-Undecen-1-ol methanesulfonate characterized in polymer synthesis applications?

- Application : Acts as a reactive monomer for synthesizing polyesters via cobalt-catalyzed carbonylation (>150 bar, 100–2000°C). Monitor molecular weight ( g/mol) using GPC and confirm branching via H NMR end-group analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 10-Undecen-1-ol methanesulfonate in nucleophilic substitution reactions?

- Reaction Pathway : The methanesulfonate group acts as a leaving group, enabling nucleophilic displacement (e.g., with sodium cyanide in DMSO). The reaction proceeds via an mechanism, with rate dependence on solvent polarity and nucleophile strength .

- Challenges : Steric hindrance from the undecenyl chain may reduce reactivity compared to shorter-chain methanesulfonates. Optimize solvent (e.g., DMSO) and temperature (50–70°C) to enhance yields .

Q. How can the genotoxic potential of 10-Undecen-1-ol methanesulfonate be assessed using quantitative dose-response models?

- Methodology : Apply benchmark dose (BMD) analysis to in vitro micronucleus or Ames tests. Use BMDL (lower confidence limit of 10% benchmark response) as a point of departure for risk assessment. Compare thresholds with ethyl methanesulfonate (EMS) data .

- Data Interpretation : If BMDL exceeds exposure levels in lab settings, the compound may be deemed low-risk. Validate with in vivo studies to account for metabolic differences .

Q. How do discrepancies in reactivity data between 10-Undecen-1-ol methanesulfonate and other methanesulfonates inform experimental design?

- Root Causes : Longer alkyl chains (C11 vs. C1–C3 in EMS/MMS) reduce electrophilicity and solubility, altering reaction kinetics. Use computational modeling (DFT) to predict activation energies and optimize conditions .

- Resolution : Conduct comparative kinetic studies in polar aprotic solvents (e.g., DMF, DMSO) to isolate steric/electronic effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.